molecular formula C15H22N2O2 B2539005 Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1780001-93-5

Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2539005
CAS No.: 1780001-93-5
M. Wt: 262.353
InChI Key: KOSDXZFHFRRRIA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (molecular formula: C₁₅H₂₂N₂O₂) is a tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2 and an aminomethyl substituent at position 4. Its SMILES notation is CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN, and its InChIKey is KOSDXZFHFRRRIA-UHFFFAOYSA-N .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-11-6-4-5-7-13(11)12(8-16)10-17/h4-7,12H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSDXZFHFRRRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780001-93-5
Record name tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine at the 2-position undergoes acid-catalyzed cleavage under standard conditions. This reaction is critical for generating free amines for subsequent functionalization:
Reaction:
Boc-protected amine+HCl (in i-PrOH)Free amine+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl (in } i\text{-PrOH)} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}
Conditions:

  • HCl (4 M in dioxane or ii-PrOH), 0–25°C, 1–4 hours .
    Applications:

  • Used to unmask the secondary amine for alkylation or acylation .

Functionalization of the Aminomethyl Group

The primary amine at the 4-position participates in nucleophilic reactions:

Acylation

Reagents: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or carboxylic acids with coupling agents (DCC/HOSu).
Conditions:

  • DCM, TEA, 0°C to room temperature, 12–24 hours .
    Example:
    RCOCl+NH2-CH2-THIQRCONH-CH2-THIQ\text{RCOCl} + \text{NH}_2\text{-CH}_2\text{-THIQ} \rightarrow \text{RCONH-CH}_2\text{-THIQ}
    Outcome: Stable amides with >75% yield reported for analogous systems .

Alkylation

Reagents: Alkyl halides (e.g., bromoethylphthalimide).
Conditions:

  • THF or DCM, NaH or K2_2CO3_3, 0°C to reflux .
    Example:
    BrCH2Phth+NH2-CH2-THIQPhth-NH-CH2-THIQ\text{BrCH}_2\text{Phth} + \text{NH}_2\text{-CH}_2\text{-THIQ} \rightarrow \text{Phth-NH-CH}_2\text{-THIQ}
    Outcome: Alkylated intermediates used for further modifications (e.g., hydrazine-mediated phthalimide removal) .

Cyclization and Ring Functionalization

The tetrahydroisoquinoline core enables electrophilic aromatic substitution (EAS) and cycloaddition reactions:

Nitration/Sulfonation

Reagents: HNO3_3/H2_2SO4_4 (nitration), SO3_3/H2_2SO4_4 (sulfonation).
Regioselectivity: Substitution occurs at the 6- or 7-position of the aromatic ring .
Example:
THIQ+HNO36-Nitro-THIQ derivative\text{THIQ} + \text{HNO}_3 \rightarrow \text{6-Nitro-THIQ derivative}

Pictet–Spengler Cyclization

Reagents: Aldehydes (e.g., formaldehyde, benzaldehyde) in acidic media.
Conditions:

  • BF3_3-OEt2_2, DCM, −20°C to room temperature .
    Outcome: Generates polycyclic alkaloid scaffolds .

Reductive Amination

The primary amine reacts with ketones/aldehydes in the presence of reducing agents:
Reagents: NaBH3_3CN or NaBH(OAc)3_3.
Conditions:

  • MeOH or THF, pH 4–6 (acetic acid), 12–24 hours .
    Example:
    RCHO+NH2-CH2-THIQNaBH3CNRCH2NH-CH2-THIQ\text{RCHO} + \text{NH}_2\text{-CH}_2\text{-THIQ} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-CH}_2\text{-THIQ}

Cross-Coupling Reactions

The aromatic ring participates in Suzuki–Miyaura or Buchwald–Hartwig couplings:
Catalysts: Pd(PPh3_3)4_4 or Pd2_2(dba)3_3/XPhos.
Conditions:

  • Dioxane/H2_2O, K2_2CO3_3, 80–100°C .
    Example:
    THIQ-Br+Ar-B(OH)2THIQ-Ar\text{THIQ-Br} + \text{Ar-B(OH)}_2 \rightarrow \text{THIQ-Ar}

Oxidation of the Tetrahydroisoquinoline Ring

Reagents: DDQ or KMnO4_4.
Outcome: Converts tetrahydroisoquinoline to fully aromatic isoquinoline.

Reduction of Nitro Groups

Reagents: H2_2/Pd-C or SnCl2_2.
Application: Converts nitro substituents to amines for further derivatization.

Scientific Research Applications

Pharmaceutical Applications

  • Alzheimer's Disease Treatment :
    • The compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function in patients . Research indicates that compounds with similar structures have demonstrated effective inhibitory activity against acetylcholinesterase, suggesting that tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be explored further for this purpose.
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of tetrahydroisoquinolines exhibit antitumor properties by inhibiting microtubule polymerization. Compounds structurally related to this compound have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, certain derivatives showed IC50 values in the nanomolar range against human cancer cell lines . This positions the compound as a potential candidate for developing new anticancer therapies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Microtubule Interaction : Like other tetrahydroisoquinoline derivatives, it may disrupt microtubule dynamics, which is a common mechanism of action for many anticancer agents .
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties that could mitigate oxidative stress-related cellular damage . This aspect could also be relevant in neurodegenerative diseases and cancer therapy.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

StudyFocusKey Findings
Synthesis and pharmacological evaluationDeveloped a series of tetrahydroisoquinoline derivatives; some showed significant acetylcholinesterase inhibition.
Antitumor activityEvaluated antiproliferative effects on multiple cancer cell lines; certain derivatives exhibited IC50 values lower than established drugs.
Antioxidant evaluationInvestigated antioxidant activities of related compounds; demonstrated potential in reducing oxidative stress.

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physical Properties References
Target Compound 4-(aminomethyl) C₁₅H₂₂N₂O₂ 262.35 Aminomethyl group at position 4 Predicted CCS: 183.2 Ų ([M+H]⁺); no reported bioactivity
tert-Butyl 6-carbamoyl-7-(oxazolylmethoxy) derivatives (e.g., 10b, 10c) 6-carbamoyl, 7-(oxazolylmethoxy) C₁₉H₂₃N₃O₄ (10b) 357.41 Oxazole and carbamoyl groups at positions 6/7 Synthesized via LiAlH₄ reduction; no bioactivity reported
tert-Butyl 7-(tetrazol-5-yl)-6-(oxazolylmethoxy) derivatives (e.g., 12a–12c) 7-tetrazolyl, 6-(oxazolylmethoxy) C₁₉H₂₂N₆O₃ (12a) 406.43 Tetrazole and oxazole moieties High yields (67–76%); ¹H-NMR data confirmed structures
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate 7-amino C₁₄H₁₈N₂O₂ 246.31 Amino group at position 7 Intermediate for bioactive molecules; no direct activity data
Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives Quinuclidinyl ester at position 2 Variable Variable Muscarinic receptor antagonists IC₅₀ values in nM range for antimuscarinic activity

Key Observations

Positional Effects: The target compound’s aminomethyl group at position 4 differentiates it from analogs modified at positions 6 or 7 (e.g., oxazole/tetrazole derivatives in ). Position 4 substitutions may influence steric interactions in receptor binding compared to distal modifications. Amino groups at position 7 (e.g., ) are common in intermediates for neuroactive compounds, whereas position 4 aminomethyl groups remain underexplored.

The aminomethyl group in the target compound may confer basicity and reactivity, facilitating further derivatization (e.g., amide formation).

Synthetic Routes :

  • Analogs like 10b and 12a–c are synthesized via LiAlH₄ reductions or Pd-C hydrogenation (), suggesting that similar methods could apply to the target compound.
  • The lack of reported synthesis for the target compound highlights a gap in current methodologies.

Biological Activity

Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBTA) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of TBTA, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O2
  • SMILES : CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN
  • InChIKey : KOSDXZFHFRRRIA-UHFFFAOYSA-N

The compound features a tetrahydroisoquinoline core structure that contributes to its biological properties.

Antimicrobial Properties

Recent studies indicate that THIQ derivatives exhibit antimicrobial activity against various pathogens. TBTA's structural similarity to other THIQs suggests potential efficacy in treating infections. For instance, compounds with similar structures have shown significant activity against bacteria and fungi, making TBTA a candidate for further investigation in antimicrobial research .

Anti-inflammatory Activity

Compounds derived from THIQs have been noted for their anti-inflammatory properties. In vitro studies suggest that TBTA may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of TBTA. The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability. Modifications at the amino and carboxylate positions may further influence potency and selectivity against target receptors .

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity
Variation in amino groupAltered receptor binding affinity
Carboxylate positionInfluence on solubility and stability

Case Studies

  • Neuroprotective Study : A study involving THIQ derivatives found that compounds with similar scaffolds to TBTA exhibited significant neuroprotective effects in cellular models of oxidative stress. These findings suggest that TBTA could be explored as a candidate for neurodegenerative diseases .
  • Antimicrobial Evaluation : Research on THIQ-based compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on TBTA are scarce, its structural analogs have shown promise in this area .

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